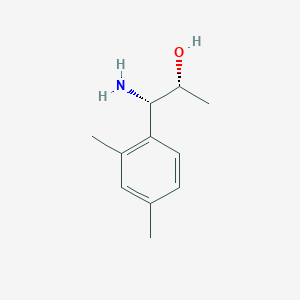
(R)-2-Phenoxypropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Phenoxypropan-1-OL is a chiral alcohol with the molecular formula C9H12O2. It is an important intermediate in organic synthesis and is used in various applications, including pharmaceuticals, agrochemicals, and fragrances. The compound is characterized by the presence of a phenoxy group attached to a propanol backbone, with the hydroxyl group located at the first carbon of the propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Phenoxypropan-1-OL can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-Phenoxypropan-1-one using chiral catalysts. Another method includes the enantioselective addition of phenol to propylene oxide in the presence of a chiral catalyst.
Industrial Production Methods: In industrial settings, ®-2-Phenoxypropan-1-OL is often produced via the catalytic hydrogenation of 2-Phenoxypropan-1-one. This process typically employs a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxypropan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 2-Phenoxypropan-1-one.
Reduction: 2-Phenoxypropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Phenoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: ®-2-Phenoxypropan-1-OL is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-2-Phenoxypropan-1-OL depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
(S)-2-Phenoxypropan-1-OL: The enantiomer of ®-2-Phenoxypropan-1-OL, with similar chemical properties but different biological activities.
2-Phenoxyethanol: A related compound with a shorter carbon chain, used as a preservative and solvent.
2-Phenoxypropanoic Acid: An oxidized derivative with different chemical reactivity and applications.
Uniqueness: ®-2-Phenoxypropan-1-OL is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and other biological molecules also distinguish it from its analogs.
Properties
CAS No. |
64658-22-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-phenoxypropan-1-ol |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 |
InChI Key |
LOJHHQNEBFCTQK-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CO)OC1=CC=CC=C1 |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)



![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)








